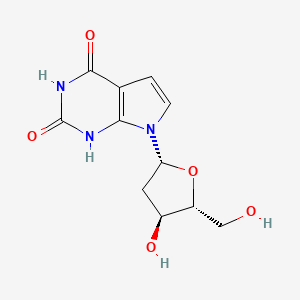
7-Deaza-2'-desoxixantosina
Descripción general
Descripción
7-Deaza-2'-deoxyxanthosine, also known as 7-Deaza-2'-deoxyxanthosine, is a useful research compound. Its molecular formula is C11H13N3O5 and its molecular weight is 267.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Deaza-2'-deoxyxanthosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Deaza-2'-deoxyxanthosine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios Estructurales de ADN
La 7-Deaza-2'-desoxixantosina (7-deaza-dX) se utiliza en estudios estructurales para investigar el impacto en el ADN cuando se alteran elementos estructurales clave . Como un análogo de purina de la timidina, ha demostrado ser prometedor en la afectación de la estructura del ADN de los tríplex . Este compuesto forma pares de bases no estándar con un análogo de nucleósido de 2,4-diaminopirimidina, proporcionando información sobre las interacciones y la estabilidad del ADN .
Investigación de ADN Anomérico
En el campo de la investigación de ADN anométrico, la 7-deaza-dX se ha funcionalizado con cadenas laterales clicleables para su uso en hélices dobles homoquirales y heteroquirales . Esta aplicación es significativa para la química de los ácidos nucleicos, la biología química y la ciencia de los materiales de ADN, ya que permite la exploración de modificaciones del ADN y sus efectos en los procesos genéticos .
Biología Molecular
La this compound desempeña un papel multifacético en la biología molecular del ADN y el ARNt. Participa en el ajuste fino de la eficiencia de traducción y la modulación de las interacciones codón-anticodón. Sus modificaciones contribuyen a la resistencia al estrés celular y la adaptabilidad de los organismos vivos .
Impacto en la Biotecnología
La capacidad del compuesto para ser funcionalizado abre posibilidades de aplicaciones en biotecnología, particularmente en el desarrollo de nuevos materiales basados en ADN. Las cadenas laterales clicleables y los aductos de clic voluminosos de la 7-deaza-dX están bien acomodados en las ranuras del ADN anométrico, lo que podría conducir a innovadoras herramientas y métodos biotecnológicos .
Investigación Médica
En la investigación médica, la 7-deaza-dX se explora por sus efectos en la estructura del ADN, particularmente en la formación de tríplex. Sus propiedades de apareamiento únicas pueden tener implicaciones para el desarrollo de agentes terapéuticos y el estudio de enfermedades genéticas .
Desarrollo Farmacéutico
La this compound se está estudiando por su potencial en el desarrollo farmacéutico. Sus análogos estructurales y derivados podrían utilizarse para crear nuevos fármacos que interactúen con el ADN de forma específica, ofreciendo nuevas vías para el diseño y desarrollo de fármacos .
Mecanismo De Acción
Target of Action
7-Deaza-2’-deoxyxanthosine (7-deaza-dX) is a purine analogue of thymidine . It primarily targets DNA, specifically the poly-purine DNA sequences . It forms non-standard base pairs with a 2,4-diaminopyrimidine nucleoside analogue .
Mode of Action
7-Deaza-2’-deoxyxanthosine interacts with its targets by forming triple helices in an anti-parallel orientation with respect to the poly-purine strand of the target DNA . It forms dzaX:AT triplets . This interaction results in increased stability of the oligodeoxynucleotides (ODNs) hybridized to RNA .
Biochemical Pathways
The modified nucleosides 2’-deoxy-7-cyano- and 2’-deoxy-7-amido-7-deazaguanosine (dPreQ0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway . This pathway involves the dpd gene cluster, which encodes proteins that comprise the elaborate Dpd restriction–modification system present in diverse bacteria .
Pharmacokinetics
It’s known that the compound shows high affinity to the target sequence under physiological k+ and mg++ concentrations and at ph 72 . The substitution of 7-deaza-2’-deoxyguanosine for G substantially decreases the capacity of the ODNs to form triple helices under physiological conditions .
Result of Action
The result of the action of 7-Deaza-2’-deoxyxanthosine is an increased stability of the ODNs hybridized to RNA . An ODN containing pdG is approximately 6 times more active than the unmodified ODN . This increased potency is the result of a decreased rate of intracellular dissociation of the double helix .
Action Environment
The action of 7-Deaza-2’-deoxyxanthosine is influenced by environmental factors such as the presence of monovalent salts. In the absence of added monovalent salts, both ODNs show high affinity to the target sequence . The compound may be unique in its ability to enhance triple helix formation in the anti-parallel motif .
Safety and Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Direcciones Futuras
Anomeric base pairs in heterochiral DNA with strands in the α-d and β-d configurations and homochiral DNA with both strands in α-d configuration were functionalized. The α-d anomers of 2’-deoxyuridine and 7-deaza-2’-deoxyadenosine were synthesized and functionalized with clickable octadiynyl side chains . This shows that anomeric DNAs can be functionalized in the same way as canonical DNA for potential applications in nucleic acid chemistry, chemical biology, and DNA material science .
Análisis Bioquímico
Biochemical Properties
7-Deaza-2’-deoxyxanthosine plays a crucial role in biochemical reactions, particularly in the context of DNA and RNA interactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, 7-Deaza-2’-deoxyxanthosine can form non-standard base pairs with 2,4-diaminopyrimidine nucleoside analogs, which can affect the stability and structure of DNA triplexes . Additionally, enzymes such as DNA polymerases and reverse transcriptases can incorporate 7-Deaza-2’-deoxyxanthosine into growing DNA chains, which can influence the fidelity and efficiency of DNA synthesis .
Cellular Effects
The effects of 7-Deaza-2’-deoxyxanthosine on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 7-Deaza-2’-deoxyxanthosine has been shown to affect the formation of DNA triplexes, which can impact gene regulation and expression . Additionally, its incorporation into DNA can lead to changes in cellular metabolism by affecting the activity of enzymes involved in DNA synthesis and repair .
Molecular Mechanism
The molecular mechanism of action of 7-Deaza-2’-deoxyxanthosine involves several key interactions at the molecular level. This compound can bind to DNA and RNA, forming non-standard base pairs that can influence the structure and function of nucleic acids . Additionally, 7-Deaza-2’-deoxyxanthosine can inhibit or activate enzymes involved in DNA synthesis and repair, such as DNA polymerases and reverse transcriptases . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Deaza-2’-deoxyxanthosine can change over time. This compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that 7-Deaza-2’-deoxyxanthosine can have lasting effects on cellular function, particularly in the context of DNA synthesis and repair . In vitro and in vivo studies have demonstrated that the stability and degradation of 7-Deaza-2’-deoxyxanthosine can influence its efficacy and impact on cellular processes .
Dosage Effects in Animal Models
The effects of 7-Deaza-2’-deoxyxanthosine vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects on DNA synthesis and repair, while high doses can lead to toxic or adverse effects . For example, in mouse models, 7-Deaza-2’-deoxyxanthosine has been shown to protect against viral infections at low doses, but high doses can result in toxicity and adverse effects on cellular function .
Metabolic Pathways
7-Deaza-2’-deoxyxanthosine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by affecting the activity of enzymes involved in DNA synthesis and repair . Additionally, 7-Deaza-2’-deoxyxanthosine can be metabolized by enzymes in the queuosine tRNA modification pathway, which can impact its efficacy and function .
Transport and Distribution
The transport and distribution of 7-Deaza-2’-deoxyxanthosine within cells and tissues are critical for its function. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, 7-Deaza-2’-deoxyxanthosine can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-Deaza-2’-deoxyxanthosine can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 7-Deaza-2’-deoxyxanthosine can localize to the nucleus, where it can influence DNA synthesis and repair .
Propiedades
IUPAC Name |
7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c15-4-7-6(16)3-8(19-7)14-2-1-5-9(14)12-11(18)13-10(5)17/h1-2,6-8,15-16H,3-4H2,(H2,12,13,17,18)/t6-,7+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCOIQLTGGBRJE-XLPZGREQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=O)NC3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473816 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96022-82-1 | |
| Record name | 7-Deaza-2'-deoxyxanthosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


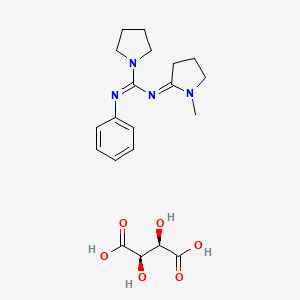


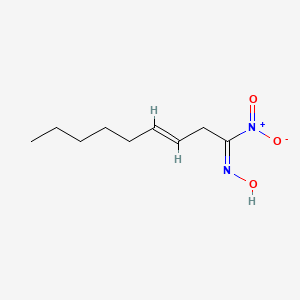
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)


![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)
![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)
![7-ethyl-7-hydroxy-14-(4-methylhexahydro-1-pyrazinylmethyl)-(7S)-7,8,11,13-tetrahydro-10H-[1,3]dioxolo[4,5-g]pyrano[3'',4'':6,7]indolizino[1,2-b]quinoline-8,11-dione with trifluoroaceticacid](/img/structure/B1244058.png)
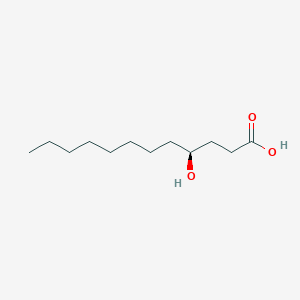
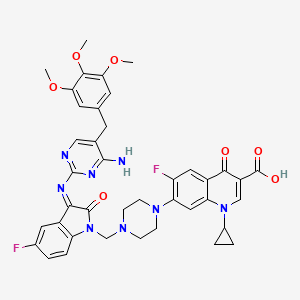
![2-[(E)-(4-methylpiperazino)methyleneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B1244065.png)
